![molecular formula C18H21N3O B12899764 N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine CAS No. 87148-54-7](/img/structure/B12899764.png)
N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a phenylethynyl group and an ethanamine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine typically involves multiple steps, starting with the preparation of the pyridazine core. The phenylethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridazine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The final step involves the alkylation of the pyridazine derivative with N,N-diethylaminoethanol under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethynyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated products with saturated carbon-carbon bonds.
Substitution: Substituted derivatives with different functional groups replacing the ethanamine moiety.
Scientific Research Applications
N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and pharmacological properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group may play a crucial role in binding to these targets, while the ethanamine moiety could influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets would depend on the specific application and require further investigation through experimental studies .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-((6-(phenylethynyl)pyridin-3-yl)oxy)ethanamine: A similar compound with a pyridine ring instead of a pyridazine ring.
N,N-Diethyl-2-((6-(phenylethynyl)pyrazin-3-yl)oxy)ethanamine: A compound with a pyrazine ring, differing in the nitrogen atom positions within the ring.
Uniqueness
N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine is unique due to the presence of the pyridazine ring, which can impart different electronic and steric properties compared to pyridine or pyrazine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
87148-54-7 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[6-(2-phenylethynyl)pyridazin-3-yl]oxyethanamine |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-13-12-17(19-20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3 |
InChI Key |
QNELCNOVQXFGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NN=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


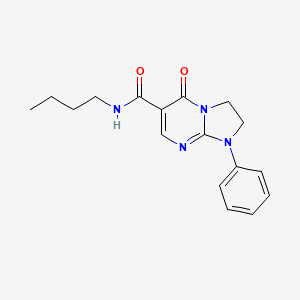
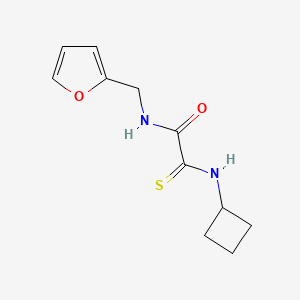
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
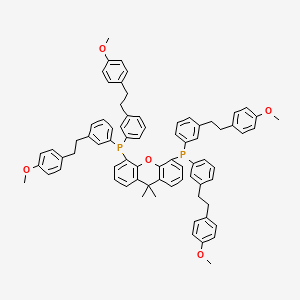
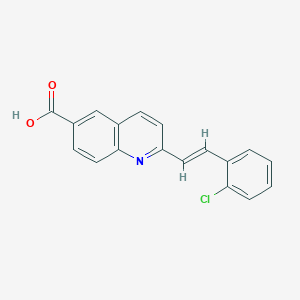
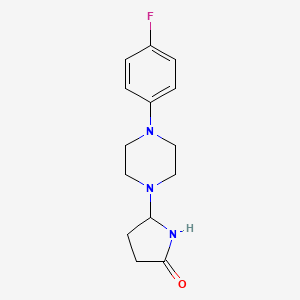
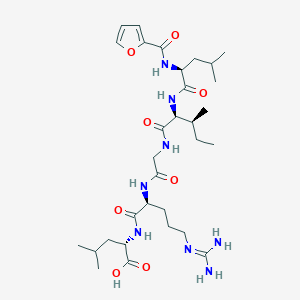

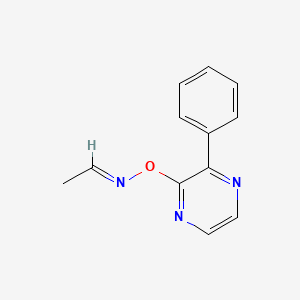
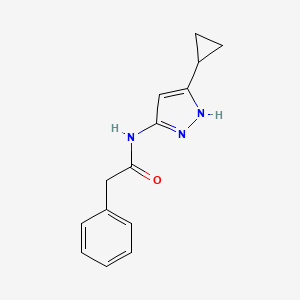
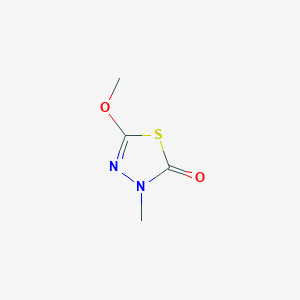
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
